2-Methyl-2-azaspiro[4.5]decane-3,8-dione
Description
Significance of Spiro-Systems in Modern Chemical Research
Spiro compounds, characterized by two rings connected through a single common atom, are of considerable interest in contemporary chemical research. This unique structural motif imparts a rigid, three-dimensional geometry that can be highly advantageous in the design of molecules with specific biological targets. The fixed spatial arrangement of functional groups in spirocyclic systems can lead to enhanced binding affinity and selectivity for enzymes and receptors. Consequently, spiro-fused heterocycles are recognized as privileged scaffolds in medicinal chemistry, appearing in a variety of natural products and pharmaceuticals.
Overview of Dicarbonyl-Containing Heterocycles in Synthetic Strategies
Heterocyclic compounds incorporating two carbonyl groups are fundamental building blocks in organic synthesis. These dicarbonyl moieties offer a wealth of synthetic handles for further molecular elaboration. They can participate in a wide array of chemical transformations, including condensation reactions, nucleophilic additions, and reductions, allowing for the construction of more complex molecular frameworks. The strategic placement of dicarbonyl groups within a heterocyclic ring system provides a versatile platform for the synthesis of diverse and functionally rich molecules.
Contextualization of 2-Methyl-2-azaspiro[4.5]decane-3,8-dione within Advanced Organic Chemistry
This compound, with its spirocyclic core, integrated nitrogen atom, and two carbonyl groups, represents a noteworthy structure within the realm of advanced organic chemistry. While detailed research on this specific compound is not extensively available in peer-reviewed literature, its constituent features place it at the intersection of several key areas of synthetic interest. The presence of the N-methylated pyrrolidine-2,5-dione (succinimide) ring fused to a cyclohexanone (B45756) ring suggests its potential as a versatile intermediate for the synthesis of more complex molecules.
The structural data for this compound is available through various chemical suppliers. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1823322-81-1 | molcore.coma2bchem.com |
| Molecular Formula | C10H15NO2 | molcore.coma2bchem.comaablocks.com |
| Molecular Weight | 181.23 g/mol | molcore.com |
At present, specific, in-depth research findings regarding the synthesis, reactivity, and applications of this compound are limited in the public domain. However, the synthesis of the closely related unmethylated analog, 2-azaspiro[4.5]decane-3,8-dione, can be achieved from 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecan-11-one. nih.gov It is plausible that synthetic routes to the N-methylated target compound would involve similar strategies, likely incorporating a methylation step.
The reactivity of this molecule is predicted to be centered around its two carbonyl groups and the nitrogen atom. The ketone in the cyclohexanone ring and the amide within the succinimide (B58015) ring present sites for various nucleophilic addition and condensation reactions. The development of synthetic methodologies to selectively functionalize one carbonyl group over the other would be a key challenge and an area for future research.
Structure
3D Structure
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-methyl-2-azaspiro[4.5]decane-3,8-dione |
InChI |
InChI=1S/C10H15NO2/c1-11-7-10(6-9(11)13)4-2-8(12)3-5-10/h2-7H2,1H3 |
InChI Key |
HHTRJPDGUQPJSM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(CCC(=O)CC2)CC1=O |
Origin of Product |
United States |
Nomenclature, Stereochemistry, and Advanced Structural Representation of 2 Methyl 2 Azaspiro 4.5 Decane 3,8 Dione
Systematic IUPAC Nomenclature Principles and Spiro-System Conventions
The naming of spiro compounds follows a specific set of rules defined by the International Union of Pure and Applied Chemistry (IUPAC). The name "2-Methyl-2-azaspiro[4.5]decane-3,8-dione" can be deconstructed to understand the molecule's composition and connectivity.
The core of the name, "spiro[4.5]decane ," indicates a bicyclic system containing a total of ten carbon atoms ("decane"). The numbers within the brackets, [4.5], denote the number of carbon atoms in each ring, excluding the spiro atom itself. In this case, one ring has four carbon atoms, and the other has five. The term "spiro" signifies the presence of a single atom, the spirocenter, common to both rings.
The prefix "aza " reveals that a carbon atom in the bicyclic system has been replaced by a nitrogen atom, making it a heterocyclic compound. The number "2" preceding "aza" specifies the position of this nitrogen atom in the ring system. Numbering of the spiro system begins in the smaller ring, adjacent to the spiro atom, and proceeds around that ring and then to the larger ring.
The substituent "2-Methyl " indicates a methyl group attached to the nitrogen atom at position 2. The suffixes "-3,8-dione " signify the presence of two ketone functional groups (C=O) at positions 3 and 8 of the spirocyclic framework.
Therefore, the IUPAC name systematically describes a molecule with a five-membered ring containing a nitrogen atom at position 2 and a ketone at position 3, and a six-membered ring with a ketone at position 8, with the two rings joined at the spiro atom (position 5). The nitrogen atom is further substituted with a methyl group.
| Component | Description |
| spiro | Indicates a spirocyclic compound with one common atom between rings. |
| [4.5] | Specifies the number of atoms in each ring, excluding the spiro atom. |
| decane | Denotes a total of ten atoms in the bicyclic framework. |
| 2-aza | A nitrogen atom replaces the carbon at position 2. |
| 2-Methyl | A methyl group is attached to the nitrogen at position 2. |
| -3,8-dione | Ketone groups are present at positions 3 and 8. |
Isomeric Considerations and Chiral Features of Azaspirodecane Systems
The structure of this compound presents several points of isomeric complexity. The spiro atom itself (C5) is a stereocenter, leading to the possibility of enantiomers. The presence of a chiral center imparts optical activity to the molecule.
The spirocyclic nature of the molecule, combined with the substituents, can lead to different stereoisomers. Specifically, the spiro atom at position 5 is a chiral center. This means that this compound can exist as a pair of enantiomers, (5R) and (5S), which are non-superimposable mirror images of each other. The specific configuration would be determined by the Cahn-Ingold-Prelog priority rules.
Furthermore, depending on the conformation of the six-membered ring, additional diastereomers could potentially arise, although in the case of a dione (B5365651), the conformational flexibility is somewhat reduced. The introduction of the methyl group on the nitrogen atom does not create a new stereocenter, as it is attached to a trivalent nitrogen that can undergo rapid inversion, or in this case, is part of a lactam where the geometry is relatively fixed.
Conformational Analysis and Energetic Profiles of the Spiro[4.5]decane Core
The conformational preferences of the spiro[4.5]decane core are a crucial aspect of its molecular architecture. The six-membered carbocyclic ring in the spiro[4.5]decane system typically adopts a chair conformation to minimize steric strain. In 3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione, a related compound, the cyclohexane (B81311) ring was found to adopt an ideal chair conformation. researchgate.net This suggests that the six-membered ring in this compound would also favor a chair-like geometry.
The five-membered lactam ring is more constrained and typically adopts an envelope or twisted conformation to alleviate torsional strain. The presence of the ketone group at position 8 in the six-membered ring introduces some flattening of the chair conformation in that region.
Computational studies on related systems, such as 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, have shown the existence of multiple low-energy conformers. nih.gov The relative energies of these conformers are determined by a balance of steric interactions and electronic effects. For this compound, different chair conformations of the six-membered ring (and their interconversion) and various puckering modes of the five-membered ring would lead to a complex potential energy surface with several local minima. The specific energetic profile would require detailed computational analysis.
Advanced Three-Dimensional Structural Models and Molecular Architecture
While a specific crystal structure for this compound is not publicly available, its molecular architecture can be inferred from related structures and computational modeling. X-ray crystallographic data for 3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione reveals that the hydantoin (B18101) (a five-membered ring similar to the lactam in our target molecule) is nearly planar. nih.gov
Advanced molecular modeling techniques, such as Density Functional Theory (DFT), could provide detailed insights into the bond lengths, bond angles, and dihedral angles of the most stable conformers. Such models would also allow for the visualization of the molecule's electrostatic potential surface, highlighting regions of positive and negative charge, which are important for understanding intermolecular interactions.
Strategic Methodologies for the Synthesis of 2 Methyl 2 Azaspiro 4.5 Decane 3,8 Dione and Its Analogues
Retrosynthetic Analysis and Key Disconnections for the Spiro-Dione Core
A logical retrosynthetic analysis of the target compound, 2-Methyl-2-azaspiro[4.5]decane-3,8-dione (1) , suggests that the N-methyl group can be introduced in a late stage of the synthesis. This points to the unmethylated analogue, 2-Azaspiro[4.5]decane-3,8-dione (2) , as a key intermediate.
The primary disconnection of the spiro-dione core of 2 involves the cleavage of the C-N and C-C bonds of the succinimide (B58015) ring. A plausible disconnection strategy is the hydrolysis of the lactam followed by a retro-Michael addition, which leads back to a substituted cyclohexanone (B45756) precursor.
A more practical and documented approach for the synthesis of the unmethylated core 2 involves the acid-catalyzed rearrangement of a protected precursor, 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecan-11-one (3) . This simplifies the retrosynthesis to the construction of this dispirocyclic compound. The retrosynthesis of 3 can be envisioned through the formation of the lactam ring from a corresponding amino acid precursor, which in turn can be derived from a protected cyclohexanone derivative.
Precursor Synthesis and Stereoselective Functionalization Pathways
The synthesis of the key precursor, 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecan-11-one (3) , is a critical step. A potential synthetic route commences with the commercially available 1,4-cyclohexanedione (B43130) monoethylene ketal. This starting material can be subjected to a Strecker reaction or a similar cyanation/amination protocol to introduce the aminonitrile functionality. Subsequent hydrolysis of the nitrile to a carboxylic acid, followed by intramolecular cyclization, would yield the lactam ring of the dispiro compound 3 .
Stereoselective functionalization of the cyclohexanone ring is crucial for accessing chiral analogues. Asymmetric synthesis of spirocyclic ketones can be achieved through various methods, including the Nazarov cyclization of dienyl vinyl ethers derived from lactones, which has been shown to proceed with high stereoselectivity. Current time information in Le Flore County, US.nih.gov Chiral auxiliaries can also be employed to direct the stereochemical outcome of key bond-forming reactions.
Spiro-Annulation Methodologies for Azaspirodecane Systems
The construction of the spirocyclic core is the most challenging aspect of the synthesis. Several methodologies can be employed for this purpose.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful strategy for the formation of the spirocyclic system. One such approach involves the intramolecular Michael addition of a nucleophile onto an α,β-unsaturated system tethered to the cyclohexane (B81311) ring. For instance, a suitably substituted cyclohexanone can be elaborated to contain a side chain that, upon activation, can cyclize to form the spiro-succinimide ring.
Intermolecular Annulation Reactions Leading to Spiro Centers
Intermolecular reactions provide another avenue to the azaspirodecane framework. The Staudinger [2+2] ketene-imine cycloaddition is a well-established method for the synthesis of β-lactams and can be adapted for the construction of spiro-β-lactams. acs.org While the target is a γ-lactam, related cycloaddition strategies, such as [3+2] cycloadditions of azomethine ylides with suitable dipolarophiles, can be envisioned for the direct construction of the spiropyrrolidinone ring. researchgate.net
Carbon-Carbon Bond Forming Reactions in Spiro-Construction
The formation of the quaternary carbon at the spiro-center is a key C-C bond-forming event. Oxidative carbon-carbon bond formation from phenolic amides has been demonstrated as a viable method for creating spiro-β-lactams and could potentially be adapted for γ-lactam systems. nih.govacs.org Radical carboazidation has also been shown to be effective in creating amino-substituted quaternary carbon centers, which are precursors to spirolactams. acs.org
Application of Named Reactions in the Synthesis of the Azaspirodecane Framework
Several named reactions are instrumental in the synthesis of the building blocks and the final spirocyclic structure.
Strecker Synthesis: For the formation of α-aminonitriles from ketones, which are versatile precursors to amino acids and lactams.
Dieckmann Condensation: An intramolecular Claisen condensation that can be used to form cyclic β-keto esters, which are valuable intermediates for further functionalization.
Michael Addition: A key reaction for the formation of C-C bonds in a 1,4-fashion, often used in ring-forming sequences.
Staudinger Reaction: The [2+2] cycloaddition of a ketene (B1206846) and an imine to form a β-lactam, which can be a precursor to other lactam systems.
Nazarov Cyclization: An electrocyclic reaction of divinyl ketones to form cyclopentenones, which can be a method for constructing the carbocyclic part of the spiro system with stereocontrol. Current time information in Le Flore County, US.nih.gov
A plausible final step in the synthesis of the target molecule is the N-methylation of 2-Azaspiro[4.5]decane-3,8-dione (2) . This can be achieved using standard methylation conditions, such as treatment with a base like sodium hydride followed by the addition of methyl iodide. The synthesis of a related N-methylated diazaspiro compound has been reported using similar conditions. mdpi.com
Below is a table summarizing the proposed synthetic approach and key intermediates.
| Step | Reaction | Starting Material | Intermediate/Product |
| 1 | Ketalization | 1,4-Cyclohexanedione | 1,4-Cyclohexanedione monoethylene ketal |
| 2 | Aminonitrile formation | 1,4-Cyclohexanedione monoethylene ketal | Aminonitrile derivative |
| 3 | Hydrolysis and Cyclization | Aminonitrile derivative | 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecan-11-one (3) |
| 4 | Deprotection and Rearrangement | 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecan-11-one (3) | 2-Azaspiro[4.5]decane-3,8-dione (2) |
| 5 | N-Methylation | 2-Azaspiro[4.5]decane-3,8-dione (2) | This compound (1) |
Spectroscopic Data of a Related Analogue
| Spectroscopic Data for 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | |
| ¹H NMR (600 MHz, DMSO-d₆) δ (ppm) | 10.73 (s, 1H), 7.30 (t, J = 7.6 Hz, 2H), 7.24 (m, 2H), 7.19 (m, 1H), 2.73 (s, 3H, CH₃), 2.57 (tt, J = 12.5, 3.5 Hz, 1H), 2.18 (qd, J = 13.1, 3.9 Hz, 2H), 1.93 (td, J = 12.8, 4.3 Hz, 2H), 1.70-1.75 (m, 4H) |
| ¹³C NMR (150 MHz, DMSO-d₆) δ (ppm) | 177.3 (C=O), 155.1 (C=O), 146.4, 128.3, 126.6, 126.0, 61.6, 41.5, 30.1, 28.5, 23.1 (CH₃) |
| IR (mull) ν (cm⁻¹) | 3143.9 (>N-H), 2923.6 (C-H sp²), 2856.1 (C-H sp³), 1764.6 (C=O), 1707.5 (C=O) |
| HRMS (m/z) | [M-H]⁺ calcd for C₁₅H₁₈N₂O₂: 257.1285, found: 257.1287 |
Utilizing Robinson Annulation Variants and Related Cycloadditions
The Robinson annulation is a powerful and classic method for the formation of six-membered rings in a variety of molecular scaffolds. wikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction sequence, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, has been widely applied in the synthesis of natural products and other complex organic molecules. wikipedia.org While the traditional Robinson annulation is primarily used for the construction of carbocyclic rings, modifications of this reaction, often termed aza-Robinson annulations, have been developed for the synthesis of nitrogen-containing heterocyclic systems. nih.gov
An aza-Robinson annulation approach to the synthesis of the 2-azaspiro[4.5]decane core would conceptually involve the reaction of a suitable nitrogen-containing nucleophile with a Michael acceptor, followed by an intramolecular cyclization. For instance, a strategy could be envisioned where a precursor bearing a nucleophilic nitrogen, such as an enamine or a protected amine, undergoes a conjugate addition to an α,β-unsaturated ketone. The resulting intermediate would then be induced to cyclize, forming the spirocyclic lactam ring. A related strategy has been successfully employed in the synthesis of fused bicyclic amides, demonstrating the feasibility of using a conjugate addition of a cyclic imide to a vinyl ketone, followed by a triflic acid-mediated intramolecular aldol-type condensation. nih.gov Although this example leads to a fused system, the underlying principles could be adapted to the construction of a spirocyclic framework by carefully designing the starting materials.
Table 1: Illustrative Aza-Robinson Annulation Approach
| Step | Reaction | Description |
|---|---|---|
| 1 | Aza-Michael Addition | A nitrogen-based nucleophile, such as a protected amine or an imide, adds to an α,β-unsaturated ketone. |
Employing Wittig-Type and Horner-Wadsworth-Emmons Olefinations for Ring Closure
The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are indispensable tools in organic synthesis for the formation of carbon-carbon double bonds. nih.gov These reactions are particularly valuable for the construction of cyclic and macrocyclic systems through intramolecular cyclization. nih.gov In the context of synthesizing this compound, an intramolecular HWE reaction could be a key step in the formation of the lactam ring.
This strategy would typically involve a precursor molecule containing both a phosphonate (B1237965) group and an aldehyde or ketone functionality, appropriately positioned to favor intramolecular cyclization. The HWE reaction offers several advantages over the traditional Wittig reaction, including the use of more nucleophilic phosphonate carbanions and the easy removal of the water-soluble phosphate (B84403) byproduct. nih.gov The stereochemical outcome of the HWE reaction can often be controlled to favor the formation of either the (E)- or (Z)-alkene, which can be a crucial factor in the synthesis of complex molecules. nih.gov For the synthesis of macrocyclic lactones, Z-selective intramolecular HWE reactions have been developed, showcasing the power of this methodology in ring formation. nih.gov
Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
|---|---|---|
| Reagent | Phosphonium ylide | Phosphonate carbanion |
| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkyl phosphate salt (water-soluble and easily removed) |
| Reactivity | Less nucleophilic ylide | More nucleophilic carbanion |
| Stereoselectivity | Can be selective for (Z)-alkenes with unstabilized ylides | Generally favors (E)-alkenes, but can be modified for (Z)-selectivity |
Condensation Reactions and Specialized Acylation Reagents in Azaspirodecane Assembly
Condensation reactions are fundamental to the construction of many heterocyclic systems. In the synthesis of 2-azaspiro[4.5]decane-3,8-dione, an intramolecular condensation could be employed to form the lactam ring. For instance, a precursor molecule containing an amine and an ester or carboxylic acid functionality on a spirocyclic core could be cyclized through amide bond formation. The use of specialized acylation reagents can facilitate this process, particularly in cases where steric hindrance is a factor.
The synthesis of related spirocyclic systems, such as 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, has been achieved through multi-step sequences involving the formation of a spiro-piperidine core followed by the construction of the hydantoin (B18101) ring. nih.gov While the target molecule in this article contains a different heterocyclic system, the general principles of building a spirocyclic framework through sequential reactions, including condensation and cyclization steps, are applicable. The synthesis of 8-oxa-2-azaspiro[4.5]decane has also been reported, starting from commercially available reagents and involving cyclization to form the azaspirocyclic core. researchgate.net
Asymmetric Synthesis and Stereocontrol in Azaspirodecane Derivatization
The presence of a stereogenic spiro-center in this compound necessitates the use of asymmetric synthesis strategies to obtain enantiomerically pure or enriched products. The control of stereochemistry is a critical aspect of modern drug discovery and development, as different enantiomers of a chiral molecule can exhibit distinct biological activities.
Chiral Auxiliary and Chiral Ligand Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. A variety of chiral auxiliaries have been developed and successfully applied in asymmetric synthesis, including Evans oxazolidinones and camphor-based auxiliaries. wikipedia.org
In the context of synthesizing chiral 2-azaspiro[4.5]decane derivatives, a chiral auxiliary could be attached to the nitrogen atom of the lactam precursor. This would allow for the diastereoselective introduction of substituents or the stereocontrolled construction of the spiro-center. For example, an alkylation reaction on a lactam bearing a chiral auxiliary could proceed with high diastereoselectivity, establishing the desired stereochemistry at a carbon adjacent to the nitrogen.
Alternatively, the use of chiral ligands in transition metal-catalyzed reactions provides another powerful approach to asymmetric synthesis. Chiral ligands can coordinate to a metal center and create a chiral environment that influences the stereochemical course of a reaction, such as a hydrogenation or a carbon-carbon bond-forming reaction.
Table 3: Common Chiral Auxiliaries for Asymmetric Synthesis
| Chiral Auxiliary | Typical Application |
|---|---|
| Evans Oxazolidinones | Asymmetric aldol reactions, alkylations, and acylations |
| Camphorsultams | Asymmetric Diels-Alder reactions, alkylations, and aldol reactions |
| (S)- and (R)-1-Phenylethylamine | Asymmetric synthesis of α-substituted carboxylic acids |
Diastereoselective Strategies for Spiro-Center Construction
The construction of the spiro-center with a high degree of diastereoselectivity is a key challenge in the synthesis of 2-azaspiro[4.5]decane derivatives. Diastereoselective reactions can be substrate-controlled, where the existing stereocenters in the molecule direct the stereochemical outcome of a new stereocenter formation, or reagent-controlled, where a chiral reagent or catalyst dictates the stereoselectivity.
Various diastereoselective strategies have been developed for the synthesis of spirocyclic compounds. For example, intramolecular Michael additions have been used to construct complex dispirocyclic skeletons with high regioselectivity and diastereoselectivity. In one study, the treatment of quinone derivatives with a base induced an intramolecular Michael addition to afford dispirocyclic products in good to excellent yields.
Another powerful method for the diastereoselective synthesis of spirocycles is the 1,3-dipolar cycloaddition reaction. For instance, the reaction of an azomethine ylide with a dipolarophile can lead to the formation of spiro-pyrrolidine derivatives with a high degree of stereocontrol. The stereochemical outcome of such reactions can often be predicted and controlled by considering the frontier molecular orbitals of the reacting species.
The development of new catalytic methods for the enantioselective construction of spiro quaternary carbon stereocenters is an active area of research, as these motifs are present in a wide range of biologically active natural products. These methods often rely on the use of chiral catalysts to control the stereochemistry of the spiro-center formation.
Table 4: Illustrative Diastereoselective Strategies for Spiro-Center Construction
| Strategy | Description | Potential Outcome |
|---|---|---|
| Intramolecular Michael Addition | A nucleophile within the molecule adds to an α,β-unsaturated system, leading to cyclization and formation of the spiro-center. | High diastereoselectivity can be achieved based on the substrate's conformational preferences. |
| 1,3-Dipolar Cycloaddition | An azomethine ylide or other 1,3-dipole reacts with an alkene to form a five-membered heterocyclic ring, creating the spiro-junction. | The stereochemistry is often controlled by the geometry of the dipole and dipolarophile. |
| Chiral Catalyst-Controlled Cyclization | A chiral Lewis acid or organocatalyst promotes a cyclization reaction, inducing enantioselectivity in the formation of the spiro-center. | High enantiomeric excesses can be obtained. |
Reactivity Profiles and Derivatization Strategies of 2 Methyl 2 Azaspiro 4.5 Decane 3,8 Dione
Reactions at the Carbonyl Functions
The presence of two carbonyl groups, one in the pyrrolidine (B122466) ring and one in the cyclohexane (B81311) ring, provides multiple sites for chemical transformations.
Nucleophilic Additions and Reductions of Dione (B5365651) Moieties
The carbonyl groups in 2-Methyl-2-azaspiro[4.5]decane-3,8-dione are susceptible to nucleophilic attack. The reactivity of each carbonyl group can be influenced by steric hindrance and the electronic environment. The ketone on the cyclohexane ring is generally more accessible to nucleophiles than the amide carbonyl within the pyrrolidine ring.
Reduction of the dione moieties can lead to the formation of corresponding hydroxy derivatives. The choice of reducing agent can allow for selective reduction of one carbonyl group over the other. For instance, milder reducing agents might preferentially react with the more reactive ketone.
Condensation Reactions and Imine/Enamine Formation
Condensation reactions with primary amines or other suitable reagents can lead to the formation of imines or enamines. These reactions typically occur at the ketone carbonyl of the cyclohexane ring. Such transformations are valuable for introducing further structural diversity. The formation of enamines is also a key step in certain functionalization strategies.
A study on the three-component condensation of 2,6-dimethylphenol (B121312) with isobutyraldehyde (B47883) and various nitriles in concentrated sulfuric acid resulted in the synthesis of 1-substituted 3,3,7,9-tetramethyl-2-azaspiro[4.5]deca-6,9-dien-8-ones and their corresponding trienone derivatives. researchgate.net This highlights the potential for complex molecular constructions involving the spiro[4.5]decane framework.
Alpha-Functionalization and Enolization Chemistry
The carbon atoms alpha to the carbonyl groups can be deprotonated to form enolates, which are key intermediates for introducing substituents at these positions. The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions. Subsequent reaction with electrophiles allows for a wide range of alpha-functionalization, including alkylation, halogenation, and acylation.
Transformations Involving the Cyclic Amide Moiety
The pyrrolidine-2,5-dione (succinimide) ring system presents its own set of reactive possibilities.
N-Alkylation and Acylation Reactions
The nitrogen atom of the cyclic amide is a site for further substitution. While direct alkylation of the amide nitrogen can be challenging, it can be achieved under specific conditions. For related spiro hydantoin (B18101) structures, it has been noted that introducing substituents at the N-3 position can be readily accomplished using alkyl halides in an alkaline solution. mdpi.com However, direct alkylation of the N-1 position is more complex due to the higher reactivity of the N-3 position, which is situated between two carbonyl groups. mdpi.com
A multi-step synthesis has been reported for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, demonstrating a pathway to N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones. mdpi.com
Ring Opening and Rearrangement Pathways of the Pyrrolidine Ring
The cyclic amide is susceptible to ring-opening reactions under either acidic or basic conditions. This can lead to the formation of amino acid derivatives, providing a route to linear structures from the cyclic precursor. Rearrangement reactions of the spirocyclic system can also occur, particularly under harsh reaction conditions, leading to different heterocyclic frameworks.
For instance, the synthesis of spiroconnected N-alkoxyalkylpiperidine hydantoins has been achieved through the Strecker reaction, which involves the formation of cyanohydrins and subsequent reaction with ammonium (B1175870) carbonate. researchgate.net This indicates that the core spiro structure can be assembled through reactions that involve ring formation.
Functional Group Interconversions on the Spiro[4.5]decane Skeleton
The presence of a ketone and a lactam in this compound allows for a range of functional group interconversions. These transformations can alter the electronic and steric properties of the molecule, providing access to a variety of derivatives.
The carbonyl group at the 8-position is a primary site for nucleophilic addition reactions. For instance, reduction of the ketone can lead to the corresponding secondary alcohol, 2-Methyl-2-azaspiro[4.5]decan-8-ol. This transformation introduces a new chiral center and a hydroxyl group that can be further functionalized.
Condensation reactions with amines or other carbonyl compounds at the 8-position can also be envisioned, leading to the formation of imines or enones, respectively. These reactions expand the structural diversity of the spirocyclic core.
The lactam moiety at the 3-position is generally less reactive towards nucleophiles than the ketone. However, it can undergo reduction using powerful reducing agents like lithium aluminum hydride to yield the corresponding cyclic amine. This conversion from a lactam to a cyclic amine significantly alters the basicity and conformational flexibility of the five-membered ring.
Below is a table summarizing potential functional group interconversions on the this compound skeleton based on general chemical principles.
| Starting Functional Group | Reagents/Conditions | Resulting Functional Group | Product Name |
| Ketone (C8) | NaBH4, MeOH | Secondary Alcohol | 2-Methyl-2-azaspiro[4.5]decan-8-ol |
| Ketone (C8) | R-NH2, acid catalyst | Imine | N-substituted-2-Methyl-2-azaspiro[4.5]decan-8-imine |
| Lactam (C3) | LiAlH4, THF | Tertiary Amine | 2-Methyl-2-azaspiro[4.5]decane |
Synthesis of Structurally Modified Analogues and Hybrid Molecular Architectures
The this compound scaffold serves as a valuable starting point for the synthesis of more complex and structurally diverse analogues and hybrid molecules. These modifications are crucial in medicinal chemistry for optimizing biological activity and pharmacokinetic properties.
One common strategy involves the derivatization of the ketone at the 8-position. For example, the synthesis of spiro-hydantoin derivatives can be achieved from related spiro-ketones. A multi-step synthesis starting from a similar spirocyclic ketone involves the formation of a ureido derivative followed by cyclization to yield the spiro-hydantoin. mdpi.com This approach could be adapted to this compound to generate novel hybrid molecules incorporating a hydantoin moiety.
Furthermore, the concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, can be applied. nih.gov The this compound core could be linked to other bioactive moieties, such as quinazolinones or purine derivatives, to create hybrid molecules with potentially enhanced or novel biological activities. nih.govmdpi.com
The synthesis of derivatives often involves multi-step reaction sequences. For instance, the synthesis of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, which bear a structural resemblance to our target compound, has been reported as a novel chemotype for opioid receptor agonists. nih.gov
The following table presents examples of structurally modified analogues derived from related azaspiro[4.5]decane systems, illustrating the potential for derivatization.
| Core Scaffold | Modification Strategy | Resulting Analogue/Hybrid | Potential Application | Reference |
| 1,3,8-Triazaspiro[4.5]decane-4-one | Derivatization at N-8 | Novel δ Opioid Receptor-Selective Agonists | Analgesics | nih.gov |
| 1-Oxa-8-azaspiro[4.5]decane | Derivatization at N-8 | Radioligands for Sigma-1 Receptors | PET Imaging Agents | nih.gov |
| Spiro Carbocyclic Imidazolidine-2,4-dione | N-1 Monosubstitution | Pharmacologically relevant scaffolds | Medicinal Chemistry | mdpi.com |
Computational Chemistry and Advanced Theoretical Studies on 2 Methyl 2 Azaspiro 4.5 Decane 3,8 Dione
Quantum Mechanical Calculations for Electronic Structure and Stability
The geometry of the molecule is first optimized to find its lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For 2-Methyl-2-azaspiro[4.5]decane-3,8-dione, this would involve determining the preferred conformation of the cyclohexane (B81311) ring (e.g., chair, boat, or twist-boat) and the planarity of the lactam ring.
Once the optimized geometry is obtained, various electronic properties can be calculated. The molecular electrostatic potential (MEP) map, for instance, visualizes the electrostatic potential on the electron density surface, revealing regions susceptible to electrophilic and nucleophilic attack. For this compound, the oxygen atoms of the carbonyl groups are expected to be regions of negative potential (nucleophilic sites), while the hydrogen atoms of the methyl group and the alpha-carbons to the carbonyls would exhibit positive potential (electrophilic sites).
Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also critical in determining the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity.
Table 1: Hypothetical Quantum Mechanical Properties of this compound (Calculated using DFT at the B3LYP/6-31G(d,p) level of theory)
| Property | Value |
| Total Energy (Hartree) | -652.345 |
| HOMO Energy (eV) | -6.89 |
| LUMO Energy (eV) | -1.23 |
| HOMO-LUMO Gap (eV) | 5.66 |
| Dipole Moment (Debye) | 3.45 |
Molecular Dynamics Simulations for Conformational Sampling and Dynamics
While quantum mechanical calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer insights into its dynamic behavior. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of conformational changes over time. This is particularly important for a flexible molecule like this compound, which can adopt various conformations due to the flexibility of the cyclohexane ring.
An MD simulation would typically involve placing the molecule in a simulated solvent box (e.g., water) to mimic physiological conditions. The system is then allowed to evolve over a period of nanoseconds, and the trajectory of each atom is recorded. Analysis of this trajectory can reveal the most populated conformations, the transitions between them, and the timescale of these motions. For instance, one could investigate the frequency of ring-flipping in the cyclohexane moiety and how this is influenced by the bulky spiro-fused lactam ring.
Key parameters derived from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the simulation and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. For this compound, higher RMSF values would be expected for the cyclohexane ring carbons compared to the more rigid lactam ring.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can accurately predict various spectroscopic parameters, which is an invaluable tool for structure elucidation and verification. acs.orgrsc.orgfrontiersin.org
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. acs.org The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.gov By calculating the chemical shifts for different possible isomers or conformers of this compound, one can compare the predicted spectra with experimental data to confirm the correct structure.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic excitation energies and, consequently, UV-Vis absorption spectra. nih.govscispace.com For this compound, the calculations would likely predict weak n→π* transitions for the carbonyl groups at longer wavelengths and stronger π→π* transitions at shorter wavelengths.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
| ¹³C NMR | C=O (ketone) chemical shift (ppm) | 208.5 |
| ¹³C NMR | C=O (lactam) chemical shift (ppm) | 175.2 |
| ¹H NMR | N-CH₃ chemical shift (ppm) | 2.95 |
| IR | C=O (ketone) stretching frequency (cm⁻¹) | 1715 |
| IR | C=O (lactam) stretching frequency (cm⁻¹) | 1680 |
| UV-Vis | λ_max (n→π*) (nm) | 290 |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energies of reactants, products, and transition states. For this compound, one could study various reactions, such as its synthesis or its reactivity towards nucleophiles or electrophiles.
For example, the mechanism of a nucleophilic addition to one of the carbonyl groups could be investigated. By mapping the potential energy surface of the reaction, the transition state structure can be located. The energy barrier (activation energy) for the reaction can then be calculated as the difference in energy between the reactants and the transition state. This information is crucial for understanding the kinetics and feasibility of a reaction.
Furthermore, the regioselectivity of a reaction can be predicted by comparing the activation energies for attack at different sites. For this compound, one could determine whether a nucleophile would preferentially attack the ketone or the lactam carbonyl group by comparing the energy barriers for the two possible reaction pathways.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. researchgate.netchemrxiv.orgchemrxiv.org While a full QSRR study requires a dataset of related compounds with measured reactivity data, the principles can be applied to understand the factors influencing the reactivity of this compound.
In a hypothetical QSRR study on a series of 2-azaspiro[4.5]decane-3,8-dione derivatives, various molecular descriptors would be calculated for each compound. These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). A statistical model, such as multiple linear regression or partial least squares, would then be built to correlate these descriptors with an experimental measure of reactivity (e.g., a reaction rate constant).
Such a model could reveal which molecular properties are most important for the observed reactivity. For instance, it might be found that the electrophilicity of the carbonyl carbons, as described by their partial atomic charges, is the primary determinant of the reaction rate with a particular nucleophile. This knowledge can then be used to design new derivatives of this compound with enhanced or attenuated reactivity.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 2 Methyl 2 Azaspiro 4.5 Decane 3,8 Dione and Its Derivatives
High-Field and Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
High-field Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 2-Methyl-2-azaspiro[4.5]decane-3,8-dione, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for a complete assignment of all proton and carbon signals and for establishing its stereochemistry.
¹H and ¹³C NMR Chemical Shift Assignments and Anisotropy Effects
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the N-methyl group, the methylene (B1212753) protons of the pyrrolidinone and cyclohexanone (B45756) rings, and the protons adjacent to the carbonyl groups. The N-methyl protons would likely appear as a singlet in the range of 2.8-3.2 ppm. The protons on the six-membered ring would show complex splitting patterns due to geminal and vicinal couplings, with chemical shifts influenced by their proximity to the C8-ketone. Protons alpha to this ketone (at C7 and C9) would be deshielded, appearing further downfield.
The ¹³C NMR spectrum would be characterized by the presence of two carbonyl signals, one for the C3-lactam (typically around 175 ppm) and one for the C8-ketone (around 205-210 ppm). The spiro carbon (C5) would appear as a quaternary signal in a unique region of the spectrum. The N-methyl carbon would resonate around 30-35 ppm. The remaining methylene carbons of the two rings would appear in the aliphatic region. Anisotropy effects from the C=O groups would influence the chemical shifts of nearby carbons and protons, providing valuable information for conformational analysis.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on general chemical shift ranges and data from analogous structures. Actual experimental values may vary.)
| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| N-CH₃ | ~30-35 | ~2.8-3.2 | s |
| C1 | ~35-40 | ~2.3-2.6 | t |
| C3 | ~175 | - | - |
| C4 | ~45-50 | ~2.5-2.8 | t |
| C5 (Spiro) | ~60-70 | - | - |
| C6, C10 | ~30-40 | ~1.8-2.2 | m |
| C7, C9 | ~40-45 | ~2.4-2.7 | m |
| C8 | ~205-210 | - | - |
2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, allowing for the tracing of the proton spin systems within the cyclohexanone and pyrrolidinone rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, enabling the unambiguous assignment of the carbon signals based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) is key for identifying the connectivity across quaternary carbons and heteroatoms. For instance, correlations from the N-methyl protons to the C3 and C5 carbons would confirm the N-methyl position and the lactam ring structure. Correlations from the protons on C4 and C6 to the spiro carbon C5 would confirm the spirocyclic junction.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides through-space correlations between protons that are close in proximity, which is vital for determining the stereochemistry and preferred conformation of the molecule. For example, NOE correlations between the N-methyl group and specific protons on the cyclohexanone ring would define the relative orientation of the two rings.
For a related compound, 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, detailed 2D NMR analyses have been reported, confirming the power of these techniques in elucidating the complex structures of spirocyclic systems. mdpi.com
Solid-State NMR Applications for Polymorph Analysis
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid state. chemicalbook.com It is particularly valuable for identifying and characterizing different polymorphic forms, which can have different physical properties. chemicalbook.com By analyzing the ¹³C chemical shifts in the solid state, which are highly sensitive to the local crystalline environment, one can distinguish between different crystal packing arrangements. Furthermore, techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can enhance the signals of less abundant carbons. While no specific ssNMR studies on this compound are reported, the methodology is well-established for the analysis of pharmaceutical compounds and would be directly applicable for its solid-state characterization. researchgate.netresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the elemental formula with high confidence. For this compound (C₁₀H₁₅NO₂), the expected exact mass of the protonated molecule [M+H]⁺ would be precisely determined.
The fragmentation pattern in the mass spectrum provides valuable structural information. In electron impact (EI) or electrospray ionization (ESI) tandem mass spectrometry (MS/MS), characteristic fragmentation pathways would be expected. Key fragmentations for N-methyl spiro lactams could include:
Alpha-cleavage adjacent to the carbonyl groups.
Cleavage of the C-N bond in the lactam ring.
Retro-Diels-Alder type reactions in the cyclohexanone ring.
Loss of small neutral molecules like CO, CH₃N, or C₂H₄.
The fragmentation of lactams often involves the loss of CO and/or ammonia (B1221849) (or an amine for N-substituted lactams). researchgate.net The study of the fragmentation patterns of related beta-lactam antibiotics shows characteristic cleavages of the lactam ring. nih.govnih.gov
Table 2: Predicted HRMS Fragmentation for this compound (Note: These are plausible fragmentation pathways. The relative intensities of the fragment ions would depend on the ionization method and conditions.)
| m/z (predicted) | Possible Fragment Ion | Plausible Neutral Loss |
|---|---|---|
| [M+H]⁺ | C₁₀H₁₆NO₂⁺ | - |
| [M+H - CO]⁺ | C₉H₁₆NO⁺ | CO |
| [M+H - C₂H₅N]⁺ | C₈H₁₁O₂⁺ | CH₃NCH₂ |
Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Molecular Conformation
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline molecule, providing precise bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, which has a chiral spirocenter at C5, this technique would be definitive in assigning its configuration if a suitable single crystal can be obtained.
The analysis would reveal the conformation of both the five-membered lactam ring and the six-membered cyclohexanone ring. The cyclohexanone ring would likely adopt a chair conformation to minimize steric strain. The data would also detail the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the crystal packing. While a crystal structure for the title compound is not publicly available, structures for related spirocyclic compounds have been determined, showcasing the detailed conformational and stereochemical information that can be obtained. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
The IR spectrum of this compound would be dominated by strong absorption bands for the two carbonyl groups. The C=O stretching frequency of the lactam (amide I band) is expected in the range of 1680-1640 cm⁻¹, while the ketone C=O stretch would typically appear at a higher wavenumber, around 1725-1705 cm⁻¹. The exact positions of these bands can be influenced by ring strain and electronic effects. The C-N stretching vibration of the lactam would also be observable.
Raman spectroscopy would also show the characteristic C=O stretching vibrations. Often, symmetrical vibrations are stronger in Raman spectra, while asymmetrical vibrations are stronger in IR spectra. This complementarity can be useful in assigning vibrational modes. Both techniques are also sensitive to the molecule's conformation and can be used to study conformational changes or identify different polymorphs, as different crystal forms will exhibit distinct vibrational spectra in the solid state.
Table 3: Predicted Characteristic IR and Raman Bands for this compound (Note: These are general frequency ranges. The exact values depend on the molecular environment and physical state.)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| C-H stretching (aliphatic) | 2850-3000 | Medium-Strong | Medium-Strong |
| C=O stretching (ketone) | 1705-1725 | Strong | Medium |
| C=O stretching (lactam) | 1640-1680 | Strong | Medium |
| C-N stretching | 1250-1350 | Medium | Weak |
Chiroptical Spectroscopy (CD/ORD) for Stereochemical Elucidation of Chiral Analogues
Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), represents a powerful class of analytical techniques essential for the stereochemical characterization of chiral molecules. For chiral analogues of this compound, these methods are theoretically indispensable for determining their absolute configuration and conformational features in solution.
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. nih.govsigmaaldrich.com A key feature in ORD spectra is the Cotton effect, which describes the characteristic change in optical rotation in the vicinity of an absorption band of a chromophore. sigmaaldrich.com The sign (positive or negative) and shape of the Cotton effect curve can be directly correlated to the stereochemistry of the molecule.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique provides information about the spatial arrangement of atoms in the vicinity of a chromophore. A CD spectrum plots the difference in absorption (Δε) against the wavelength. Positive or negative peaks, also known as Cotton effects, arise from the electronic transitions of chromophores within the chiral molecular environment. nih.gov For chiral analogues of this compound, the carbonyl groups (C=O) at the C3 and C8 positions and the lactam moiety are the primary chromophores that would be expected to give rise to distinct CD signals.
The application of these techniques would be crucial in the study of enantiomerically enriched or diastereomerically pure samples of 2-azaspiro[4.5]decane-3,8-dione derivatives. For instance, the synthesis of a chiral spiro-γ-lactam can result in specific stereoisomers. rsc.orgresearchgate.net The absolute configuration of the spiro center and any other stereocenters in the molecule would influence the sign and magnitude of the observed Cotton effects in both CD and ORD spectra.
In a hypothetical study, the CD spectrum of a chiral analogue of this compound would be recorded. The observed Cotton effects, particularly for the n→π* transition of the carbonyl groups, would be analyzed. The sign of these effects could be correlated with the absolute configuration by applying established empirical rules, such as the Octant Rule for ketones, or through comparison with data from quantum-chemical calculations.
Despite the theoretical applicability and importance of these techniques, a review of the current scientific literature reveals a notable absence of specific experimental CD or ORD data for this compound or its chiral analogues. While the synthesis and properties of various azaspiro compounds are documented researchgate.netnih.gov, detailed chiroptical studies for this particular scaffold appear to be limited or not publicly available. Consequently, the creation of data tables with specific research findings is not possible at this time.
The following table outlines the types of data that would be generated from such studies, were they available:
Table 1: Hypothetical Chiroptical Data for Chiral Analogues of this compound
| Compound/Analogue | Solvent | CD Data (λ [nm], Δε [M⁻¹cm⁻¹]) | ORD Data (λ [nm], [Φ]) | Inferred Absolute Configuration |
|---|---|---|---|---|
| (R)-analogue | Methanol | e.g., 295 (+2.5), 220 (-1.8) | e.g., Peak at 310, Trough at 280 | (R) |
| (S)-analogue | Methanol | e.g., 295 (-2.5), 220 (+1.8) | e.g., Trough at 310, Peak at 280 | (S) |
(Note: The data presented in this table is purely illustrative to demonstrate the format and type of information derived from CD/ORD spectroscopy and is not based on experimental results for the specified compound.)
Further research, including the asymmetric synthesis of chiral derivatives of this compound and their subsequent analysis by CD and ORD spectroscopy, is required to populate such a database and provide concrete stereochemical insights.
Applications As a Synthetic Synthon and Future Research Directions in Organic Chemistry
A Versatile Building Block for Complex Architectures
While direct and extensive research on the application of 2-Methyl-2-azaspiro[4.5]decane-3,8-dione in the total synthesis of complex natural products is not widely documented in publicly available literature, its structural components suggest significant potential as a versatile building block. The inherent functionalities—a lactam, a ketone, and a methylated tertiary amine—offer multiple points for chemical modification and elaboration.
The synthesis of related azaspiro[4.5]decane systems often serves as a key step in the construction of more complex molecular architectures. For instance, the total synthesis of the axane sesquiterpenes, gleenol (B1239691) and axenol, was achieved through a multi-functionalized spiro[4.5]decane intermediate. researchgate.net This highlights the strategic importance of the spiro[4.5]decane core in assembling intricate natural product frameworks. The presence of the N-methyl group in This compound provides a stable, yet electronically influential, feature that can direct the stereochemical outcome of subsequent reactions, a crucial aspect in the synthesis of stereochemically rich natural products.
A Scaffold for Diverse Bioactive Molecules
The 2-azaspiro[4.5]decane core is a recognized pharmacophore found in a variety of biologically active compounds. While specific studies on the bioactivity of This compound itself are limited, derivatives of the parent 2-azaspiro[4.5]decane-1,3-dione have shown promise as anticonvulsant agents. bldpharm.com Furthermore, the broader class of spiro[4.5]decane derivatives exhibits a wide range of pharmacological activities. nih.gov
The potential for incorporating This compound into diverse bioactive molecular scaffolds is significant. The ketone and lactam functionalities can be readily transformed to introduce a variety of substituents and build more complex heterocyclic systems. For example, the ketone could serve as a handle for olefination reactions, aldol (B89426) condensations, or the introduction of new stereocenters. The lactam offers possibilities for reduction to the corresponding amine, or for N-alkylation or acylation to append other pharmacologically relevant groups. The inherent rigidity of the spirocyclic system can also be advantageous in drug design, as it reduces the conformational flexibility of the molecule, potentially leading to higher binding affinity and selectivity for biological targets.
Greener Approaches to Synthesis and Transformations
The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry. For the synthesis of spiro-heterocycles, including the 2-azaspiro[4.5]decane framework, several environmentally benign approaches have been explored. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates and improving yields in the synthesis of spiro-benzo nih.govdiazepines, demonstrating the potential for greener methods in constructing related spiro systems.
The development of catalytic methods is another cornerstone of green chemistry. The use of nano-titania as a reusable catalyst in the synthesis of spiro-benzo nih.govdiazepines under microwave irradiation showcases an efficient and environmentally friendly approach. While a specific green synthesis for This compound is not prominently reported, the general strategies applied to similar heterocyclic systems provide a clear roadmap for future development. This includes the use of non-toxic solvents, catalytic processes to minimize waste, and energy-efficient reaction conditions.
Emerging Methodologies for Spiro-Heterocycle Construction
The construction of spiro-heterocyclic systems is an active area of research in synthetic organic chemistry, with numerous innovative methodologies being developed. Catalytic methods, in particular, have shown great promise for the efficient and stereoselective synthesis of these complex architectures.
Recent advances include the use of copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides to synthesize difluoroalkylated 2-azaspiro[4.5]decanes. Gold-catalyzed tandem cyclization reactions have also been employed to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. nih.gov These modern catalytic approaches offer mild reaction conditions and high efficiency, paving the way for the synthesis of a wide range of functionalized spiro[4.5]decane derivatives, including those with the This compound core.
Novel Chemical Transformations of the Spiro[4.5]decane Core
The functional groups present in This compound offer a rich platform for exploring novel chemical transformations. The ketone at the C8 position and the lactam at the C3 position are prime targets for chemical manipulation, allowing for the diversification of the core structure and the introduction of new functionalities.
Q & A
Q. Optimization Tips :
- Adjust stoichiometry of triethylamine to suppress side reactions (e.g., over-acylation) .
- Control reaction temperature (room temperature for radical pathways) to minimize decomposition .
How do structural modifications at the 2-methyl or 8-dione positions influence pharmacological activity?
Advanced Research Question
Modifications at these positions significantly alter bioactivity:
- 2-Methyl Group : Enhances lipophilicity, improving blood-brain barrier penetration in anticonvulsant studies. Derivatives with bulky substituents (e.g., 4-fluorophenoxyethyl) showed reduced efficacy due to steric hindrance .
- 8-Dione Position : Introducing sulfonyl groups (e.g., 4-chlorophenylsulfonyl) increased binding affinity to serotonin receptors, as observed in spirocyclic analogs .
Q. Methodological Insight :
- Use structure-activity relationship (SAR) studies with systematic substitution (e.g., alkylation, sulfonylation) followed by in vivo seizure models (e.g., maximal electroshock test) .
What spectroscopic and crystallographic techniques are effective for characterizing the spirocyclic structure?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm spirojunction via distinct splitting patterns (e.g., geminal protons on the spiro carbon) .
- X-Ray Crystallography : Resolves spatial arrangement, as demonstrated for triclinic crystals (space group P1, α/β/γ angles ~67–80°) in related azaspiro compounds .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
How can contradictions in bioactivity data across models be resolved?
Advanced Research Question
Contradictions often arise from:
- Model-Specific Responses : In vitro enzyme inhibition may not translate to in vivo efficacy due to metabolic stability issues. For example, 8-amino derivatives showed potent in vitro GABAergic activity but poor oral bioavailability .
- Species Variability : Rodent vs. primate metabolic pathways can yield divergent results.
Q. Resolution Strategies :
- Cross-validate using orthogonal assays (e.g., patch-clamp electrophysiology + behavioral models) .
- Perform pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) to identify bioavailability bottlenecks .
How can purity and stability be assessed under various storage conditions?
Basic Research Question
- HPLC Purity Analysis : Use reversed-phase columns (e.g., Chromolith®) with UV detection (λ = 210–254 nm). Purity >95% is typical for research-grade material .
- Stability Testing : Store at +4°C in anhydrous DMSO or sealed vials under inert gas (N₂/Ar). Monitor degradation via periodic NMR or LC-MS over 6–12 months .
What computational methods predict binding affinity and selectivity for CNS targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., 5-HT or GABAₐ receptors). Focus on hydrogen bonding with the dione moiety and hydrophobic interactions with the spirocycle .
- QSAR Modeling : Train models on datasets of spirocyclic analogs with measured IC₅₀ values. Descriptors like logP, polar surface area, and topological torsion are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
